molecular formula C13H8O4S2 B8518400 5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid CAS No. 51763-25-8

5,5-Dioxo-5H-5lambda~6~-thianthrene-3-carboxylic acid

Cat. No. B8518400
Key on ui cas rn: 51763-25-8
M. Wt: 292.3 g/mol
InChI Key: ITTPKTWJMJMKEW-UHFFFAOYSA-N
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Patent
US04145350

Procedure details

3-(o-Aminophenylsulphonyl)-4-chlorobenzoic acid (6.00 g) was stirred with concentrated hydrochloric acid (8.0 ml) and water (12.0 ml) and treated at 0°-5° C. with a solution of sodium nitrite (1.50g) in water (30 ml) over 30 min. After a further 15 min. stirring the suspension was pipetted into a solution of potassium ethyl xanthate (10.2g) and sodium hydroxide (1.60 g) in water (50 ml) at 45°-50° C. Vigorous nitrogen evolution took place. After the addition was complete the now clear solution was heated to boiling and further sodium hydroxide (3.20 g) was added. Boiling was continued for a further 20 min., and the solution then cooled, filtered and acidified with hydrochloric acid The solid precipitated acid was filtered off, washed with water, and recrystallised from acetic acid to give 3-carboxythianthrene-5,5-dioxide, m.p. 297°-304° C; on further recrystallisation from ethanol it had m.p. 302°-305° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1Cl)[C:14]([OH:16])=[O:15])(=[O:10])=[O:9].Cl.N([O-])=O.[Na+].O(CC)C([S-])=[S:28].[K+].[OH-].[Na+]>O>[C:14]([C:13]1[CH:17]=[CH:18][C:19]2[S:28][C:2]3[C:3]([S:8](=[O:10])(=[O:9])[C:11]=2[CH:12]=1)=[CH:4][CH:5]=[CH:6][CH:7]=3)([OH:16])=[O:15] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10.2 g
Type
reactant
Smiles
O(C(=S)[S-])CC.[K+]
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After a further 15 min. stirring the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
WAIT
Type
WAIT
Details
Boiling was continued for a further 20 min.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
precipitated acid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from acetic acid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(O)C=1C=CC=2SC3=CC=CC=C3S(C2C1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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